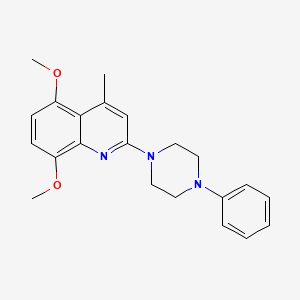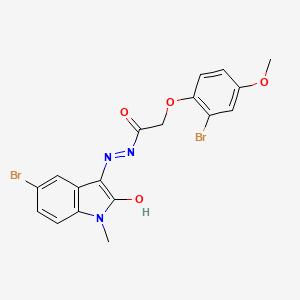
1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane. It has become a topic of interest in the field of medicinal chemistry due to its potential applications in the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation. In
Mecanismo De Acción
1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide binds to the TSPO, which is involved in the regulation of mitochondrial function, apoptosis, and inflammation. The binding of this compound to TSPO has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt pathway, the NF-κB pathway, and the MAPK pathway. This modulation leads to the activation of anti-inflammatory and antioxidant pathways, as well as the inhibition of pro-inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In the brain, this compound has been shown to increase the expression of antioxidant enzymes, decrease the production of reactive oxygen species, and reduce the activation of microglia and astrocytes. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In animal models of inflammation, this compound has been shown to decrease the production of pro-inflammatory cytokines, reduce tissue damage, and improve survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide in lab experiments is its selectivity for the TSPO, which allows for specific modulation of mitochondrial function and inflammation. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, one limitation of using this compound is its relatively high cost compared to other TSPO ligands. Additionally, the effects of this compound may vary depending on the animal model and disease state, which may limit its generalizability to human diseases.
Direcciones Futuras
There are several future directions for the research of 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide. One direction is the investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders, metabolic disorders, and cardiovascular diseases. Another direction is the development of novel TSPO ligands with improved selectivity and efficacy. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations. Finally, the translation of this compound research to clinical trials in humans may provide valuable insights into its safety and efficacy for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide involves the reaction of 3-acetylpyridine with piperidine-4-carboxylic acid in the presence of 1,1-dimethyl-3-oxo-butane to yield the intermediate 1-(3-acetylpyridin-4-yl)-4-piperidinecarboxylic acid. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride to give the final product, this compound.
Aplicaciones Científicas De Investigación
1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases. In the field of neurodegenerative disorders, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In cancer research, this compound has been investigated for its ability to inhibit tumor growth and metastasis in animal models of breast cancer, lung cancer, and glioblastoma. Additionally, this compound has been studied for its anti-inflammatory effects in animal models of colitis, arthritis, and sepsis.
Propiedades
IUPAC Name |
1-(3,3-dimethylbutanoyl)-N-pyridin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)11-15(21)20-9-6-13(7-10-20)16(22)19-14-5-4-8-18-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVFNDGBURIAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1,3-benzodioxol-5-yl)-2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5985762.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B5985767.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5985785.png)

![6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5985801.png)
![N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5985808.png)

![N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5985815.png)
![2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5985822.png)
![4-[2-(4-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5985826.png)
![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5985847.png)
![2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5985858.png)
![N-[2-(3-pyridinyloxy)phenyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5985861.png)
